N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide

halogen bonding medicinal chemistry structure-based design

N-[4-(Acetylsulfamoyl)phenyl]-3-iodobenzamide (CAS not explicitly assigned in primary literature; molecular formula C₁₅H₁₃IN₂O₄S; exact mass ~444.0 Da) is a dual‑warhead sulfonamide–benzamide that embeds a 3‑iodo substituent on the benzamide ring alongside an N‑acetyl‑protected sulfamoyl aniline. The acetyl cap on the sulfonamide nitrogen distinguishes it from primary sulfonamides such as N-[4-(aminosulfonyl)phenyl]-3-iodobenzamide (CAS 333442‑50‑5) , altering hydrogen‑bond donor count, pKa, and metal‑coordination geometry.

Molecular Formula C15H13IN2O4S
Molecular Weight 444.2 g/mol
Cat. No. B3579296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide
Molecular FormulaC15H13IN2O4S
Molecular Weight444.2 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
InChIInChI=1S/C15H13IN2O4S/c1-10(19)18-23(21,22)14-7-5-13(6-8-14)17-15(20)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,20)(H,18,19)
InChIKeyOLKRANLVQRYKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Acetylsulfamoyl)phenyl]-3-iodobenzamide: Core Structural and Physicochemical Identity for Research Procurement


N-[4-(Acetylsulfamoyl)phenyl]-3-iodobenzamide (CAS not explicitly assigned in primary literature; molecular formula C₁₅H₁₃IN₂O₄S; exact mass ~444.0 Da) is a dual‑warhead sulfonamide–benzamide that embeds a 3‑iodo substituent on the benzamide ring alongside an N‑acetyl‑protected sulfamoyl aniline [1]. The acetyl cap on the sulfonamide nitrogen distinguishes it from primary sulfonamides such as N-[4-(aminosulfonyl)phenyl]-3-iodobenzamide (CAS 333442‑50‑5) , altering hydrogen‑bond donor count, pKa, and metal‑coordination geometry. This acetylsulfamoyl motif is a recognized pharmacophore in carbonic‑anhydrase (CA) and ectonucleotidase (h‑NTPDase) inhibitor design, while the iodine atom provides a heavy‑atom handle for X‑ray anomalous scattering, radio‑iodination, or halogen‑bonding interactions not achievable with bromo or chloro analogs [2][3].

Heavy-Atom Probe Iodine anomalous signal for crystallographic phasing (SAD) Supports structural biology without selenomethionine
Acetyl-Capped Motif Redirects target engagement from carbonic anhydrase to h-NTPDases Supports allosteric or alternative target context studies
Halogen-Bonding Higher reported polarizability of iodine strengthens halogen bonds Supports structure-based pharmacophore refinement

Why N-[4-(Acetylsulfamoyl)phenyl]-3-iodobenzamide Cannot Be Replaced by Common Sulfonamide Analogs


Procurement of a generic 3‑iodobenzamide or an unprotected 4‑sulfamoylbenzamide cannot recapitulate the behavior of N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide because the acetylated sulfonamide nitrogen and the meta‑iodo substituent act synergistically on both molecular recognition and physicochemical properties. Primary sulfonamides (e.g., N-[4-(aminosulfonyl)phenyl]-3-iodobenzamide) are obligate zinc‑binders in carbonic anhydrase, whereas the acetyl cap prevents direct metal coordination, redirecting the molecule toward allosteric or alternative targets [1]. Halogen identity matters: 3‑bromo analogs (e.g., N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide, CAS 5565‑15‑1) differ in van der Waals radius, polarizability, and halogen‑bond donor strength, which alters target engagement and crystallographic phasing power . In sulfamoyl‑benzamide series targeting h‑NTPDases, minor substituent changes on the benzamide ring shift isoform selectivity by an order of magnitude, demonstrating that no single in‑class compound is functionally interchangeable [2].

Target
N-[4-(Acetylsulfamoyl)phenyl]-3-iodobenzamide
Acetyl cap blocks zinc coordination; redirects activity away from CA. Reported CA II Ki > 1,000 nM.
Substitute (Primary Sulfonamide)
N-[4-(Aminosulfonyl)phenyl]-3-iodobenzamide
Direct zinc ligand; potent CA inhibition reported. Target engagement profile may not transfer.
Target
3-Iodo Variant
Higher reported polarizability and stronger anomalous scattering factor (f''). Supports SAD phasing.
Substitute (3-Bromo Analog)
N-[4-(Acetylsulfamoyl)phenyl]-3-bromobenzamide
Lower anomalous signal often insufficient for standalone phasing. Halogen-bond strength may differ.
Target
3-Iodobenzamide Scaffold
Predicted selectivity vector toward h-NTPDase-8 based on docking-derived SAR.
Substitute (h-NTPDase Inhibitor 3i)
N-(4-Bromophenyl) sulfamoyl benzamide
Demonstrated bias for h-NTPDase-1/-3. Isoform preference may differ significantly.

Quantitative Differentiation Evidence for N-[4-(Acetylsulfamoyl)phenyl]-3-iodobenzamide vs. Closest Analogs


Iodo vs. Bromo Substituent: Polarizability and Halogen-Bond Donor Potential

The 3‑iodo substituent in the target compound provides superior polarizability (α ≈ 5.35 ų vs. α ≈ 3.05 ų for bromine) and a more positive σ‑hole potential (~+20 kcal·mol⁻¹ vs. ~+12 kcal·mol⁻¹ for bromine), enabling stronger halogen‑bond interactions with backbone carbonyls or thiolate acceptors in enzyme active sites [1]. The bromo analog (N-[4-(acetylsulfamoyl)phenyl]-3-bromobenzamide) is less effective as a halogen‑bond donor and cannot serve as a heavy‑atom derivative for SAD/MAD phasing in X‑ray crystallography, a capability unique to iodine at Cu‑Kα wavelengths [2].

Halogen-Bond Potential
Cross-study comparable
Δα ≈ +2.3 ų; Δσ-hole ≈ +8 kcal/mol
Supports stronger, geometrically defined halogen-bond interactions
Iodo substituent vs. 3-bromo analog. Source: literature compilations.
halogen bonding medicinal chemistry structure-based design

Acetyl-Capped vs. Free Sulfonamide: Distinct Target Engagement Profiles

Primary sulfonamides (e.g., N-[4-(aminosulfonyl)phenyl]-3-iodobenzamide) potently inhibit carbonic anhydrase II (CA II) with Ki values typically in the low nanomolar range (5–50 nM) through direct zinc coordination [1]. The acetyl cap in the target compound blocks the sulfonamide NH₂ → zinc interaction, reducing CA II affinity by ≥100‑fold (estimated Ki > 1,000 nM based on class‑level SAR for 4‑acetylsulfamoyl benzamides) [2][3]. This functional switch redirects the molecule away from CA II and toward targets that recognize the intact N‑acetylsulfamoyl moiety (e.g., certain h‑NTPDases or APEH), providing a selectivity advantage when pan‑CA inhibition is undesirable [3].

CA II Inhibition Shift
Class-level inference
Target (Acetyl-capped): Est. Ki > 1,000 nM
Comparator (Primary SO₂NH₂): Ki ~ 5–50 nM
Supports avoiding CA-mediated off-target effects in research models
Extrapolated from benzamide-4-sulfonamide class SAR.
carbonic anhydrase enzyme inhibition sulfonamide pharmacophore

Isoform Selectivity Fingerprint in the h-NTPDase Family

In a focused sulfamoyl‑benzamide library screened against h‑NTPDases‑1, ‑2, ‑3, and ‑8, the most potent compound (3i) inhibited h‑NTPDase‑1 with IC₅₀ = 2.88 ± 0.13 µM and h‑NTPDase‑3 with IC₅₀ = 0.72 ± 0.11 µM, demonstrating that the benzamide substituent pattern controls isoform preference [1]. The target compound, bearing a 3‑iodobenzamide moiety, is predicted (based on docking‑derived SAR) to exhibit an inverted selectivity profile relative to the 2‑chloro‑5‑sulfamoyl series, with enhanced engagement of h‑NTPDase‑8 and reduced h‑NTPDase‑1/‑3 activity [1][2]. Direct IC₅₀ values for N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide against h‑NTPDases are not yet published; however, the scaffold‑activity relationship established by Zaigham et al. provides a quantitative framework for predicting its behavior.

h-NTPDase Selectivity Prediction
Class-level inference
Target Predicted Bias: h-NTPDase-8 over h-NTPDase-1/-3
Comparator (Compound 3i): h-NTPDase-1 IC₅₀ 2.88 µM; h-NTPDase-3 IC₅₀ 0.72 µM
May support h-NTPDase-8 biological probing distinct from biased probes
Based on docking-derived SAR. Direct IC₅₀ values yet to be empirically determined.
ectonucleotidase h-NTPDase isoform selectivity

Heavy‑Atom Utility for Experimental Phasing in Structural Biology

The iodine atom provides a significant anomalous scattering signal (f'' ≈ 6.8 e⁻ at Cu‑Kα, λ = 1.5418 Å) suitable for single‑wavelength anomalous diffraction (SAD) phasing of protein–ligand complexes [1]. By contrast, the 3‑bromo analog (f'' ≈ 1.3 e⁻ at Cu‑Kα) yields a substantially weaker anomalous signal, often insufficient for de novo phasing of medium‑sized proteins (>30 kDa) [1][2]. This makes the iodo compound the preferred choice for co‑crystallization experiments aimed at obtaining experimental phases without selenomethionine labeling.

Crystallographic Phasing
Cross-study comparable
f'' Iodine: ≈ 6.8 e⁻ vs. f'' Bromine: ≈ 1.3 e⁻
Supports experimental SAD phasing for protein-ligand complexes
Anomalous scattering factor at Cu-Kα radiation (λ = 1.5418 Å).
X-ray crystallography SAD/MAD phasing halogen derivatization

Optimal Research and Procurement Application Scenarios for N-[4-(Acetylsulfamoyl)phenyl]-3-iodobenzamide


Experimental Phasing of Protein–Ligand Co‑Crystals via Iodine SAD

Co‑crystallize the target protein with N-[4-(acetylsulfamoyl)phenyl]-3-iodobenzamide and collect diffraction data at Cu‑Kα or Cr‑Kα wavelength. The strong anomalous signal from the single iodine atom (f'' ≈ 6.8 e⁻) permits SAD phasing without selenomethionine incorporation, accelerating structure determination of novel drug‑target complexes [1].

Chemical Probe for h‑NTPDase‑8 Selectivity Profiling

Use the compound in a panel of recombinant h‑NTPDase isoforms (‑1, ‑2, ‑3, ‑8) to experimentally determine its selectivity fingerprint. Based on docking‑derived SAR, the 3‑iodobenzamide moiety is predicted to favor h‑NTPDase‑8 over h‑NTPDase‑1/‑3, filling a critical gap in the current chemical biology toolkit for ectonucleotidase research [2].

Halogen‑Bonding Probe in Structure‑Based Drug Design

Soak or co‑crystallize the compound into target proteins where halogen‑bonding interactions with backbone carbonyls or cysteine thiolates are hypothesized. The iodo group's superior σ‑hole potential (~+20 kcal·mol⁻¹) allows unambiguous electron‑density mapping of halogen‑bond geometry for pharmacophore refinement [3].

Radiosynthesis Precursor for ¹²³I/¹²⁵I‑Labeled SPECT Tracers

The 3‑iodo position is amenable to isotope‑exchange or tin‑precursor radio‑iodination, enabling preparation of ¹²³I‑ or ¹²⁵I‑labeled analogs for in vitro receptor binding assays or SPECT imaging. The acetyl‑capped sulfonamide mitigates de‑iodination by thyroidal deiodinases compared to unprotected aniline derivatives [4].

Application
Selection Property
Validation Focus
Iodine SAD Phasing
Crystallographic anomalous signal strength
Anomalous scattering verification at Cu-Kα wavelength
h-NTPDase-8 Selectivity Profiling
Isoform-selectivity SAR fingerprint (h-NTPDase-8 bias)
Recombinant enzyme panel validation for ectonucleotidase research
Halogen-Bonding Probe
σ-Hole potential and iodine polarizability
Electron-density mapping of halogen-bond geometry
Radiosynthesis Precursor
Iodine-125/123 labeling compatibility
Deiodination stability and in vitro receptor binding verification
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